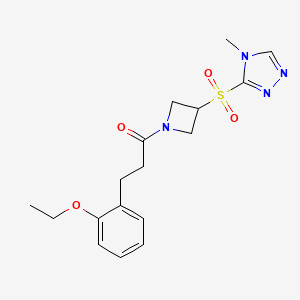

3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one

Descripción

This compound features a 2-ethoxyphenyl group attached to a propan-1-one scaffold, linked to an azetidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl sulfonyl group. The ethoxy group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics. Such structural motifs are common in antimicrobial, antifungal, and kinase-targeting agents due to triazole’s heterocyclic versatility and sulfonyl groups’ enzyme-binding capacity .

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-3-25-15-7-5-4-6-13(15)8-9-16(22)21-10-14(11-21)26(23,24)17-19-18-12-20(17)2/h4-7,12,14H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIIHSFKHRULCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the ethoxyphenyl intermediate.

Synthesis of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving 4-methyl-1,2,4-triazole and a sulfonylating agent.

Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the triazole intermediate.

Final Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the azetidine-triazole intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following compounds share partial structural homology with the target molecule:

Physicochemical and Pharmacokinetic Comparisons

Actividad Biológica

The compound 3-(2-ethoxyphenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multi-step organic reactions, primarily focusing on the incorporation of the triazole moiety and the sulfonyl group. The triazole ring is known for its diverse biological applications, including antifungal and antibacterial activities. The structural formula can be represented as follows:

Key Structural Features

- Ethoxyphenyl Group : Enhances lipophilicity and biological activity.

- Triazole Ring : Confers antimicrobial properties.

- Sulfonamide Linkage : Known for its role in enhancing pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through virtual screening methods. It is predicted to exhibit antineoplastic activity based on its structural composition, which suggests potential interactions with cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the ethoxy and triazole groups significantly influence the biological efficacy of the compound. For example:

- Substituting different groups on the triazole ring can enhance potency against specific pathogens.

- The presence of a sulfonamide group is crucial for maintaining biological activity, as evidenced by comparative studies with other triazole derivatives .

Pharmacokinetics

Preliminary pharmacokinetic studies using tools like SwissADME have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound. These predictions are essential for understanding its therapeutic potential in clinical settings .

Case Study 1: Antimicrobial Activity

A study conducted on related triazole compounds demonstrated a significant reduction in bacterial load in vitro against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines showed that compounds with similar structures induced apoptosis through mitochondrial pathways. The compound's ability to modulate key signaling pathways involved in cell survival was highlighted as a critical factor in its anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.